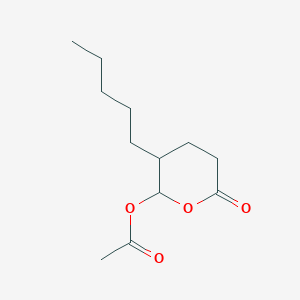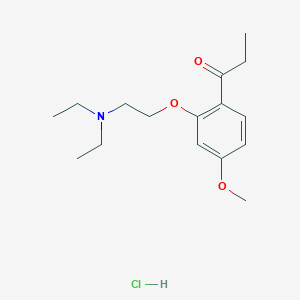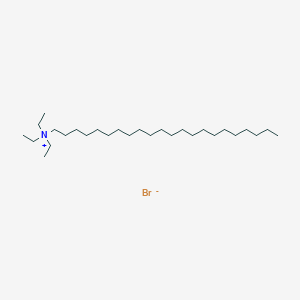![molecular formula C9H10O2 B14709070 Bicyclo[3.2.1]octa-3,6-diene-2-carboxylic acid CAS No. 23085-05-4](/img/structure/B14709070.png)
Bicyclo[3.2.1]octa-3,6-diene-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bicyclo[3.2.1]octa-3,6-diene-2-carboxylic acid is a bicyclic compound with a unique structure that includes a carboxylic acid functional group. This compound is of interest due to its potential applications in various fields, including organic synthesis and materials science. Its structure consists of a bicyclo[3.2.1]octane framework with a diene system and a carboxylic acid group, making it a versatile intermediate in chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of bicyclo[3.2.1]octa-3,6-diene-2-carboxylic acid can be achieved through several methods. One common approach involves the intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene, followed by the opening of a cyclopropane ring . This method provides a straightforward route to the bicyclo[3.2.1]octane framework.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions: Bicyclo[3.2.1]octa-3,6-diene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the diene system to a saturated bicyclic structure.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the diene system or the carboxylic acid group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce saturated bicyclic compounds.
科学研究应用
Bicyclo[3.2.1]octa-3,6-diene-2-carboxylic acid has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for biological pathways.
Industry: Used in the production of advanced materials and as a building block for various chemical products.
作用机制
The mechanism of action of bicyclo[3.2.1]octa-3,6-diene-2-carboxylic acid involves its interaction with molecular targets through its diene system and carboxylic acid group. The diene system can participate in cycloaddition reactions, while the carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules. These interactions can modulate the activity of enzymes and other proteins, influencing various biochemical pathways .
相似化合物的比较
Bicyclo[3.2.1]octa-2,6-diene: Similar bicyclic structure but lacks the carboxylic acid group.
2-Azabicyclo[3.2.1]octane: Contains a nitrogen atom in the bicyclic framework, leading to different reactivity and applications.
Bicyclo[3.2.1]octane: Saturated version of the bicyclic structure without the diene system.
Uniqueness: Bicyclo[3.2.1]octa-3,6-diene-2-carboxylic acid is unique due to the presence of both a diene system and a carboxylic acid group, which allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis.
属性
CAS 编号 |
23085-05-4 |
|---|---|
分子式 |
C9H10O2 |
分子量 |
150.17 g/mol |
IUPAC 名称 |
bicyclo[3.2.1]octa-3,6-diene-2-carboxylic acid |
InChI |
InChI=1S/C9H10O2/c10-9(11)8-4-2-6-1-3-7(8)5-6/h1-4,6-8H,5H2,(H,10,11) |
InChI 键 |
FUQXBIVRQRQWJQ-UHFFFAOYSA-N |
规范 SMILES |
C1C2C=CC1C(C=C2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-[(4-Ethoxyphenyl)methylsulfanyl]ethanamine;hydrochloride](/img/structure/B14709014.png)









